1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- is a heterocyclic compound that features a benzimidazole core with a carboxylic acid group at the 6-position and a 3-methyl-2-thienyl substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic or basic conditions. One common method includes the reaction of o-phenylenediamine with 3-methyl-2-thiophenecarboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to facilitate the formation of the benzimidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. The benzimidazole core can mimic purine bases, allowing it to interact with nucleic acids and proteins. This interaction can inhibit the activity of enzymes involved in DNA replication and repair, leading to its potential anticancer and antimicrobial effects . Additionally, the compound may interfere with cellular signaling pathways, further contributing to its biological activity .
Comparison with Similar Compounds
1H-Benzimidazole-6-carboxylic acid: Lacks the 3-methyl-2-thienyl substituent but shares the benzimidazole core.
2-Mercapto-1H-benzimidazole-6-carboxylic acid: Contains a mercapto group instead of the 3-methyl-2-thienyl group.
2-Methyl-1,3-benzothiazole-6-carboxylic acid: Features a benzothiazole core instead of benzimidazole.
Uniqueness: 1H-Benzimidazole-6-carboxylic acid, 2-(3-methyl-2-thienyl)- is unique due to the presence of the 3-methyl-2-thienyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and specificity in various chemical and biological applications .
Properties
CAS No. |
174422-12-9 |
---|---|
Molecular Formula |
C13H10N2O2S |
Molecular Weight |
258.30 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C13H10N2O2S/c1-7-4-5-18-11(7)12-14-9-3-2-8(13(16)17)6-10(9)15-12/h2-6H,1H3,(H,14,15)(H,16,17) |
InChI Key |
UIORUKYOADZTJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.